molecular formula C23H21N5O2S B2734810 2-((5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 315239-16-8

2-((5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2734810
CAS No.: 315239-16-8
M. Wt: 431.51
InChI Key: RMKXSJDGGAULMA-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a 3-methoxyphenyl moiety. A thioether bridge connects the triazole ring to an acetamide group, which is further functionalized with a pyridin-3-ylmethyl substituent on the nitrogen atom.

Properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-30-20-11-5-8-18(13-20)22-26-27-23(28(22)19-9-3-2-4-10-19)31-16-21(29)25-15-17-7-6-12-24-14-17/h2-14H,15-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKXSJDGGAULMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide is a derivative of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a class of compounds known for their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory effects. The presence of various substituents on the triazole ring can significantly influence the biological activity of these compounds. The specific compound in focus incorporates both a thioether and a pyridine moiety, which may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one studied have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (μg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
Reference Compound A0.125S. aureus
Reference Compound B0.68E. coli

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. They have been found to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies suggest that the compound may exhibit selective cytotoxicity against certain cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various triazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that compounds with similar structures to our target compound showed IC50 values ranging from 10 to 30 μM.

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors (e.g., inhibiting DNA gyrase), which is crucial for bacterial replication.
  • Receptor Modulation : The pyridine moiety may facilitate interaction with various receptors involved in signaling pathways related to inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole derivatives:

  • Substituents on the Triazole Ring : Electron-donating groups (like methoxy) at specific positions have been shown to enhance antimicrobial activity.
  • Thioether Linkage : This functional group can improve lipophilicity and membrane permeability, facilitating better bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

4-Ethyl-5-(pyridin-4-yl) Substitution ()

The compound 2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide replaces the phenyl and 3-methoxyphenyl groups with a pyridin-4-yl and ethyl group.

5-(Thiophen-2-ylmethyl) Substitution ()

Safonov (2020) synthesized N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides.

  • Impact : The thiophene ring introduces sulfur-mediated hydrophobic interactions, differing from the methoxyphenyl’s electronic effects. This substitution may alter pharmacokinetic properties, such as metabolic stability .

Variations in the Acetamide Substituent

N-(2,6-Dibromo-4-methylphenyl) Group ()

The compound 2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide features bromine atoms on the acetamide’s aryl group.

N-(2-Chloro-5-(trifluoromethyl)phenyl) Group ()

The trifluoromethyl group in 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide acts as a bioisostere, mimicking steric and electronic properties of methyl or methoxy groups.

S-Alkylation Strategies ()

Benzofuran-triazole hybrids were synthesized via three S-alkylation methods.

  • Key Insight : Conventional methods (Method A) may yield lower purity than microwave-assisted or catalyst-driven approaches, suggesting optimization opportunities for synthesizing the target compound .

Research Implications

  • Biological Activity : The pyridin-3-ylmethyl group in the target compound may offer superior acetylcholinesterase inhibition compared to phenyl or halogenated analogs, as seen in benzofuran-triazole hybrids .
  • Synthetic Scalability: Methods from Safonov (2020) and Hotsulia et al. (2019) highlight the feasibility of modular synthesis for optimizing substituents .

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